2-(4-chlorophenyl)-2-cyclopentylacetic acid
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Overview
Description
2-(4-chlorophenyl)-2-cyclopentylacetic acid is an organic compound characterized by the presence of a chlorophenyl group and a cyclopentyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-cyclopentylacetic acid typically involves the reaction of 4-chlorobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Grignard Reaction: 4-chlorobenzyl chloride reacts with cyclopentylmagnesium bromide in anhydrous ether to form the intermediate.
Hydrolysis: The intermediate is then hydrolyzed using aqueous acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-cyclopentylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-2-cyclopentylacetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-cyclopentylacetic acid involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)acetic acid
- 2-cyclopentylacetic acid
- 4-chlorophenylacetic acid
Uniqueness
2-(4-chlorophenyl)-2-cyclopentylacetic acid is unique due to the presence of both the chlorophenyl and cyclopentyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
77585-53-6 |
---|---|
Molecular Formula |
C13H15ClO2 |
Molecular Weight |
238.7 |
Purity |
95 |
Origin of Product |
United States |
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